2,4-Difluoro-6-hydroxybenzoic acid
Overview
Description
Alpha-bisabolol, also known as levomenol, is a natural monocyclic sesquiterpene alcohol. It is a colorless, viscous oil primarily found in the essential oil of German chamomile (Matricaria recutita) and Myoporum crassifolium. This compound is renowned for its soothing, anti-inflammatory, and antimicrobial properties, making it a popular ingredient in cosmetics and pharmaceuticals .
Mechanism of Action
Target of Action
A related compound, myxochelin a, has been identified as a potent inhibitor of human 5-lipoxygenase (5-lo) . 5-LO is a key enzyme in the biosynthesis of leukotrienes, bioactive lipids that play essential roles in inflammatory and allergic reactions.
Mode of Action
If it shares similar properties with myxochelin A, it may inhibit the activity of 5-LO, thereby reducing the production of leukotrienes and potentially exerting anti-inflammatory effects .
Biochemical Pathways
If it acts similarly to myxochelin A, it could impact the leukotriene biosynthesis pathway by inhibiting 5-LO . This could lead to downstream effects such as reduced inflammation.
Result of Action
If it acts similarly to myxochelin A, it could potentially reduce inflammation by inhibiting the production of leukotrienes .
Biochemical Analysis
Cellular Effects
It is known that hydroxybenzoic acids can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
It is known that hydroxybenzoic acids are involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-bisabolol can be synthesized through several methods. One common synthetic route involves the cyclization of farnesol, a sesquiterpene alcohol, under acidic conditions. This process typically uses a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the cyclization reaction .
Industrial Production Methods
In industrial settings, alpha-bisabolol is often extracted from natural sources like chamomile oil. The extraction process involves steam distillation, where the essential oil is separated from the plant material. The oil is then subjected to fractional distillation to isolate alpha-bisabolol. Synthetic production is also employed, particularly when high purity and large quantities are required .
Chemical Reactions Analysis
Types of Reactions
Alpha-bisabolol undergoes various chemical reactions, including:
Oxidation: Alpha-bisabolol can be oxidized to form bisabolone, a ketone derivative. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of alpha-bisabolol can yield bisabolol derivatives with altered functional groups. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Alpha-bisabolol can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Bisabolone
Reduction: Various bisabolol derivatives
Substitution: Halogenated bisabolol compounds
Scientific Research Applications
Alpha-bisabolol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sesquiterpenes and terpenoids.
Biology: Studied for its role in plant defense mechanisms and its effects on microbial growth.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Widely used in cosmetics for its soothing and skin-healing properties.
Comparison with Similar Compounds
Alpha-bisabolol is often compared with other sesquiterpene alcohols such as:
Beta-bisabolol: Similar in structure but differs in the position of the hydroxyl group. Beta-bisabolol is less common and has slightly different biological activities.
Farnesol: Another sesquiterpene alcohol with similar anti-inflammatory and antimicrobial properties but differs in its molecular structure and specific applications.
Alpha-bisabolol stands out due to its high efficacy in soothing skin and its potent antimicrobial and anti-inflammatory properties, making it a preferred choice in many formulations .
Properties
IUPAC Name |
2,4-difluoro-6-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJRFSOFNFQKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622557 | |
Record name | 2,4-Difluoro-6-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189283-54-3 | |
Record name | 2,4-Difluoro-6-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-6-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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